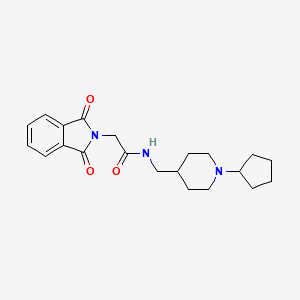
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promise as a potential therapeutic agent for these and other diseases.
Mecanismo De Acción
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide binds to the bromodomain of BET proteins, inhibiting their ability to interact with acetylated histones and leading to the downregulation of target genes.
Biochemical and Physiological Effects:
The downregulation of target genes by N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can have various biochemical and physiological effects, depending on the specific genes involved. In cancer cells, for example, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammatory diseases, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide for lab experiments is its specificity for the BET family of proteins, which allows researchers to investigate the role of these proteins in various diseases. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. One area of interest is the development of combination therapies that include N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and other drugs, such as chemotherapy agents or immunotherapies. Another area of interest is the investigation of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in diseases beyond cancer and inflammation, such as cardiovascular disease or neurological disorders. Additionally, further studies are needed to fully understand the safety and efficacy of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in humans.
Métodos De Síntesis
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with cyclopentanone to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-(1,3-dioxoisoindolin-2-yl)acetic acid to form the final product, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. These studies have included in vitro and in vivo experiments, as well as clinical trials in humans.
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-19(14-24-20(26)17-7-3-4-8-18(17)21(24)27)22-13-15-9-11-23(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYXTODXSFQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

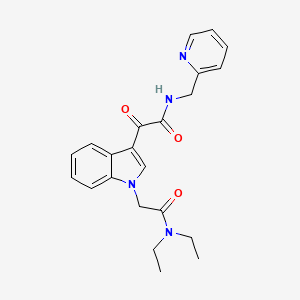


![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
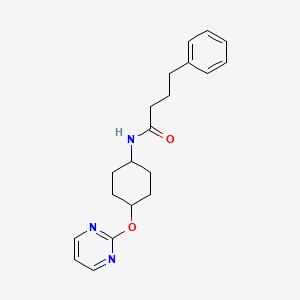
![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)
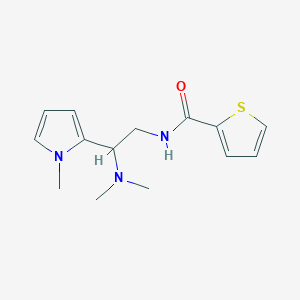
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)
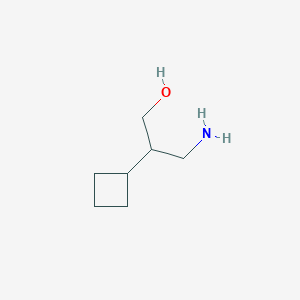
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)
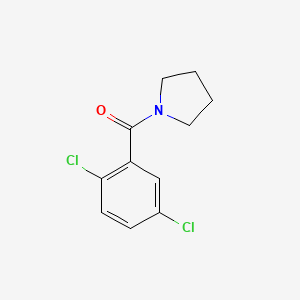
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)